molecular formula C28H25N5O4 B2787970 N-butyl-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide CAS No. 1112332-40-7

N-butyl-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide

Katalognummer B2787970
CAS-Nummer: 1112332-40-7
Molekulargewicht: 495.539
InChI-Schlüssel: UUHBIOSPXFKJNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-butyl-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide, also known as BMIPP, is a radiopharmaceutical agent used in nuclear medicine imaging. BMIPP is a fatty acid analog that is taken up by the myocardium and can be used to evaluate myocardial fatty acid metabolism.

Wirkmechanismus

N-butyl-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide is taken up by the myocardium through the same mechanism as fatty acids. It is then metabolized in the mitochondria and incorporated into the cell membrane. This compound accumulates in areas of the myocardium with decreased fatty acid metabolism, allowing for the detection of abnormalities in myocardial fatty acid metabolism.
Biochemical and Physiological Effects:
This compound has minimal biochemical and physiological effects on the body. It is rapidly cleared from the bloodstream and excreted in the urine. This compound does not affect heart rate, blood pressure, or other vital signs.

Vorteile Und Einschränkungen Für Laborexperimente

N-butyl-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide imaging is a non-invasive procedure that does not require the use of contrast agents or ionizing radiation. It is a safe and effective method for evaluating myocardial fatty acid metabolism. However, this compound imaging has limitations in terms of spatial resolution and sensitivity. It may not detect small or early-stage abnormalities in myocardial fatty acid metabolism.

Zukünftige Richtungen

Future research on N-butyl-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide may focus on improving its sensitivity and spatial resolution for the detection of early-stage abnormalities in myocardial fatty acid metabolism. Additionally, this compound may be used in combination with other imaging modalities to provide a more comprehensive evaluation of heart disease. Further research may also investigate the use of this compound in other areas of medicine, such as cancer imaging and drug delivery.

Synthesemethoden

N-butyl-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide can be synthesized by reacting 2-bromo-N-butylacetamide with 6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-ol in the presence of a base. The resulting product is purified and converted to the acetamide derivative by reaction with acetic anhydride.

Wissenschaftliche Forschungsanwendungen

N-butyl-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide is commonly used in nuclear medicine imaging to evaluate myocardial fatty acid metabolism. It can be used to diagnose and evaluate various heart diseases, including coronary artery disease, cardiomyopathy, and heart failure. This compound imaging can also be used to assess the effectiveness of treatments for these conditions.

Eigenschaften

IUPAC Name

2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O4/c1-17-4-7-19(8-5-17)14-29-24(34)16-33-15-23(25(35)22-13-6-18(2)30-27(22)33)28-31-26(32-37-28)20-9-11-21(36-3)12-10-20/h4-13,15H,14,16H2,1-3H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHBIOSPXFKJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.